molecular formula C21H17NO7 B11462454 9-(3,4,5-trimethoxyphenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one

9-(3,4,5-trimethoxyphenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one

Cat. No.: B11462454
M. Wt: 395.4 g/mol
InChI Key: SSXURVHRRDEBHM-UHFFFAOYSA-N
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Description

The compound 9-(3,4,5-trimethoxyphenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one is a complex organic molecule characterized by its unique structural features, including a quinoline core fused with a dioxole and furo ring system, and substituted with a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,4,5-trimethoxyphenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting from an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup or Doebner-Miller reaction.

    Introduction of the Dioxole and Furo Rings: The dioxole and furo rings can be introduced via cyclization reactions, often involving the use of reagents like dihalides and bases under controlled conditions.

    Attachment of the Trimethoxyphenyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction, using 3,4,5-trimethoxybenzene as the starting material.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the quinoline core or the dioxole ring, potentially yielding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydroquinoline compounds.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

The compound’s potential biological activity, such as anti-cancer, anti-inflammatory, or antimicrobial properties, makes it a candidate for drug development. Research into its interactions with biological targets can lead to the discovery of new therapeutic agents.

Industry

In materials science, the compound could be used in the development of novel materials with specific electronic or optical properties. Its structural features might contribute to the design of new polymers or nanomaterials.

Mechanism of Action

The mechanism by which 9-(3,4,5-trimethoxyphenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. For example, it could inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline
  • 6-methyl-5-(3,4,5-trimethoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline

Uniqueness

Compared to similar compounds, 9-(3,4,5-trimethoxyphenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one stands out due to its fused ring system and the presence of multiple methoxy groups. These features can influence its chemical reactivity and biological activity, making it a unique candidate for various applications.

Properties

Molecular Formula

C21H17NO7

Molecular Weight

395.4 g/mol

IUPAC Name

8-(3,4,5-trimethoxyphenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,7,9,11(15)-pentaen-6-one

InChI

InChI=1S/C21H17NO7/c1-24-16-4-10(5-17(25-2)20(16)26-3)18-11-6-14-15(29-9-28-14)7-12(11)22-13-8-27-21(23)19(13)18/h4-7H,8-9H2,1-3H3

InChI Key

SSXURVHRRDEBHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C3C(=NC4=CC5=C(C=C42)OCO5)COC3=O

Origin of Product

United States

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